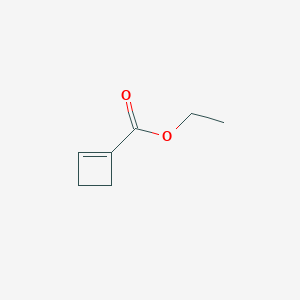

Ethyl cyclobut-1-ene-1-carboxylate

Description

The exact mass of the compound Ethyl cyclobut-1-ene-1-carboxylate is 126.068079557 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl cyclobut-1-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl cyclobut-1-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl cyclobutene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKIUDLHMPRWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300645 | |

| Record name | Ethyl 1-cyclobutene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181941-46-8 | |

| Record name | Ethyl 1-cyclobutene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181941-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-cyclobutene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Cyclobut-1-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl cyclobut-1-ene-1-carboxylate, a valuable building block in organic synthesis and drug discovery. The document details two robust methodologies, offering step-by-step experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Executive Summary

Ethyl cyclobut-1-ene-1-carboxylate is a versatile intermediate featuring a strained four-membered ring, making it a desirable synthon for accessing complex molecular architectures. This guide outlines two principal synthetic routes: a multi-step pathway commencing from diethyl malonate and a more direct approach involving the dehydrobromination of an α-bromo ester. Each pathway is presented with detailed experimental procedures, reagent specifications, and expected yields, enabling researchers to select the most suitable method based on starting material availability, scalability, and desired purity. All quantitative data is summarized in clearly structured tables, and logical workflows are visualized using Graphviz diagrams.

Pathway 1: Multi-step Synthesis from Diethyl Malonate

This pathway builds the cyclobutane ring from acyclic precursors and introduces the requisite functionality through a series of well-established reactions. The overall transformation is depicted below.

Caption: Multi-step synthesis of Ethyl Cyclobut-1-ene-1-carboxylate from Diethyl Malonate.

Experimental Protocols for Pathway 1

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [1]

-

Materials: Diethyl malonate, 1,3-dibromopropane, sodium ethoxide, absolute ethanol.

-

Procedure: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in ethanol, diethyl malonate is added. The mixture is stirred, and 1,3-dibromopropane is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Step 2: Synthesis of 1,1-Cyclobutanedicarboxylic Acid [1]

-

Materials: Diethyl 1,1-cyclobutanedicarboxylate, potassium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure: Diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in aqueous ethanol. After the reaction is complete, the ethanol is removed by distillation. The remaining aqueous solution is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the diacid. The product is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of Cyclobutanecarboxylic Acid

-

Materials: 1,1-Cyclobutanedicarboxylic acid.

-

Procedure: 1,1-Cyclobutanedicarboxylic acid is placed in a distillation apparatus and heated carefully above its melting point. Decarboxylation occurs, and the resulting cyclobutanecarboxylic acid is collected by distillation.

Step 4: Synthesis of Ethyl Cyclobutanecarboxylate

-

Materials: Cyclobutanecarboxylic acid, absolute ethanol, sulfuric acid (catalytic amount).

-

Procedure: Cyclobutanecarboxylic acid is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by distillation.

Step 5: Synthesis of Ethyl 1-Bromocyclobutane-1-carboxylate

-

Materials: Ethyl cyclobutanecarboxylate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), carbon tetrachloride.

-

Procedure: A solution of ethyl cyclobutanecarboxylate, NBS, and a catalytic amount of AIBN in carbon tetrachloride is refluxed under a nitrogen atmosphere. The reaction is monitored by GC-MS. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Step 6: Synthesis of Ethyl Cyclobut-1-ene-1-carboxylate

-

Materials: Ethyl 1-bromocyclobutane-1-carboxylate, potassium tert-butoxide (KOtBu), tetrahydrofuran (THF).

-

Procedure: To a solution of ethyl 1-bromocyclobutane-1-carboxylate in dry THF at 0 °C, a solution of potassium tert-butoxide in THF is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product is purified by distillation.

Quantitative Data for Pathway 1

| Step | Reactants | Products | Typical Yield |

| 1. Cyclization | Diethyl malonate, 1,3-dibromopropane | Diethyl 1,1-cyclobutanedicarboxylate | 60-70% |

| 2. Hydrolysis | Diethyl 1,1-cyclobutanedicarboxylate, KOH | 1,1-Cyclobutanedicarboxylic Acid | >90% |

| 3. Decarboxylation | 1,1-Cyclobutanedicarboxylic acid | Cyclobutanecarboxylic Acid | 80-90% |

| 4. Esterification | Cyclobutanecarboxylic acid, Ethanol | Ethyl Cyclobutanecarboxylate | 85-95% |

| 5. Bromination | Ethyl Cyclobutanecarboxylate, NBS, AIBN | Ethyl 1-Bromocyclobutane-1-carboxylate | 60-75% |

| 6. Dehydrobromination | Ethyl 1-Bromocyclobutane-1-carboxylate, KOtBu | Ethyl Cyclobut-1-ene-1-carboxylate | 70-85% |

Pathway 2: Dehydrobromination of Ethyl 1-Bromocyclobutane-1-carboxylate

This pathway offers a more direct route to the target molecule, contingent on the availability of the α-bromo ester starting material.

Caption: Direct synthesis of Ethyl Cyclobut-1-ene-1-carboxylate via dehydrobromination.

Experimental Protocol for Pathway 2

-

Materials: Ethyl 1-bromocyclobutane-1-carboxylate, potassium hydroxide (KOH), toluene.

-

Procedure: A mixture of ethyl 1-bromocyclobutane-1-carboxylate and powdered potassium hydroxide in toluene is heated to reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to afford ethyl cyclobut-1-ene-1-carboxylate.

Quantitative Data for Pathway 2

| Step | Reactants | Products | Reported Yield |

| Dehydrobromination | Ethyl 1-bromocyclobutane-1-carboxylate, KOH | Ethyl Cyclobut-1-ene-1-carboxylate | ~85%[2] |

Conclusion

This guide has detailed two effective synthetic pathways for the preparation of ethyl cyclobut-1-ene-1-carboxylate. Pathway 1, a multi-step approach starting from diethyl malonate, is robust and utilizes readily available starting materials. Pathway 2 provides a more direct and efficient route via dehydrobromination, provided the precursor, ethyl 1-bromocyclobutane-1-carboxylate, is accessible. The choice of pathway will depend on the specific needs and resources of the research team. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl Cyclobut-1-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclobut-1-ene-1-carboxylate is a cyclic, unsaturated ester with the molecular formula C₇H₁₀O₂.[1] This molecule holds potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. Its strained four-membered ring and the presence of an α,β-unsaturated ester moiety impart unique reactivity and conformational characteristics. This guide provides a comprehensive overview of its chemical properties, drawing from available data and established principles of organic chemistry to support its application in research and drug development.

Chemical and Physical Properties

Direct experimental data for ethyl cyclobut-1-ene-1-carboxylate is limited. However, its fundamental properties can be summarized, and others can be predicted based on computational models and comparison with analogous structures.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| CAS Number | 181941-46-8 | |

| Purity (Typical) | Min. 95% | [1] |

Computed Physicochemical Properties

The following data are computationally derived and provide estimations of the molecule's behavior.

| Property | Value | Source |

| XLogP3 | 1.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 126.068079557 | |

| Topological Polar Surface Area | 26.3 Ų |

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the cyclobutene ring protons.

-

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.2-1.4 ppm, and a quartet for the methylene protons (OCH₂) is anticipated around δ 4.0-4.3 ppm.

-

Cyclobutene Ring: The vinylic proton at the C2 position would likely appear as a singlet or a narrow multiplet in the region of δ 6.0-7.0 ppm. The allylic protons on C3 and the protons on C4 would likely appear as multiplets in the upfield region, tentatively between δ 2.0-3.0 ppm. The coupling constants between the allylic and vinylic protons in cyclobutene systems are known to be small.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide key information about the carbon framework.

-

Carbonyl Carbon (C=O): Expected to be in the downfield region, around δ 165-175 ppm.

-

Olefinic Carbons (C=C): The quaternary C1 is predicted to be around δ 130-140 ppm, while the C2 carbon would be in a similar region, influenced by the ester group.

-

Ethyl Group: The OCH₂ carbon is expected around δ 60-65 ppm, and the CH₃ carbon around δ 14-16 ppm.

-

Cyclobutene Ring (sp³ carbons): The C3 and C4 carbons are expected to appear in the aliphatic region, likely between δ 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

-

C=O Stretch: A strong absorption band is expected in the region of 1710-1730 cm⁻¹ for the α,β-unsaturated ester.

-

C=C Stretch: A medium to weak absorption should appear around 1640-1660 cm⁻¹. The C=C stretching frequency in cyclobutene is sensitive to ring strain.

-

C-O Stretch: A strong band for the ester C-O linkage is expected in the 1200-1300 cm⁻¹ region.

-

=C-H Stretch: A band corresponding to the vinylic C-H stretch would likely be observed just above 3000 cm⁻¹.

-

C-H Stretch (sp³): Absorptions for the aliphatic C-H bonds are expected just below 3000 cm⁻¹.

Reactivity and Potential Applications

The chemical reactivity of ethyl cyclobut-1-ene-1-carboxylate is dictated by its two primary functional groups: the strained cyclobutene ring and the α,β-unsaturated ester.

Reactions of the Cyclobutene Ring

The high ring strain of the cyclobutene moiety makes it susceptible to ring-opening reactions, often thermally or photochemically induced. These reactions can lead to the formation of butadiene derivatives. The double bond can also undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation.

Reactions of the α,β-Unsaturated Ester

The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. This reactivity is fundamental in forming new carbon-carbon and carbon-heteroatom bonds. The ester functionality can undergo hydrolysis, transesterification, and reduction.

Potential in Drug Development

The rigid and strained scaffold of the cyclobutane ring is of interest in medicinal chemistry for its ability to orient substituents in well-defined spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets. The reactivity of the α,β-unsaturated system allows for its use as a Michael acceptor, a feature present in some covalent inhibitors.

Experimental Protocols

Detailed experimental protocols for the synthesis of ethyl cyclobut-1-ene-1-carboxylate are not widely published. However, a plausible synthetic route can be envisioned based on established organic chemistry reactions.

Proposed Synthesis of Ethyl Cyclobut-1-ene-1-carboxylate

A potential synthetic pathway could involve the formation of a cyclobutane ring followed by the introduction of the double bond and the ester functionality. One possible, though not explicitly documented, approach is outlined below.

Caption: Proposed synthetic pathway for ethyl cyclobut-1-ene-1-carboxylate.

Methodology:

-

Formation of Diethyl cyclobutane-1,1-dicarboxylate: Diethyl malonate is deprotonated with a base such as sodium ethoxide, followed by alkylation with 1,3-dibromopropane to yield diethyl 1,3-dibromopropylmalonate. A second equivalent of base facilitates an intramolecular cyclization to form diethyl cyclobutane-1,1-dicarboxylate.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to cyclobutane-1,1-dicarboxylic acid using a strong base like potassium hydroxide, followed by acidification. Gentle heating of the dicarboxylic acid leads to decarboxylation, yielding cyclobutanecarboxylic acid.

-

Esterification: The carboxylic acid is then esterified using ethanol under acidic conditions to produce ethyl cyclobutanecarboxylate.

-

Introduction of Unsaturation: The saturated ester can be brominated at the α-position using a reagent like N-bromosuccinimide (NBS). Subsequent treatment with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), would induce elimination of HBr to form the target molecule, ethyl cyclobut-1-ene-1-carboxylate.

Logical Relationships in Reactivity

The interplay between the functional groups in ethyl cyclobut-1-ene-1-carboxylate dictates its overall reactivity profile.

Caption: Reactivity map of ethyl cyclobut-1-ene-1-carboxylate.

Conclusion

Ethyl cyclobut-1-ene-1-carboxylate is a molecule with significant synthetic potential, primarily due to the combined reactivity of its strained cyclobutene ring and the conjugated ester functionality. While a comprehensive set of experimentally determined properties is yet to be established in the literature, this guide provides a solid foundation for its use in research and development by summarizing its known attributes and offering predictions based on established chemical principles. Further experimental investigation into its physical properties, spectroscopic characterization, and reactivity is warranted to fully unlock its potential as a valuable synthetic intermediate.

References

Spectroscopic Data for Ethyl cyclobut-1-ene-1-carboxylate: A Technical Guide

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Ethyl cyclobut-1-ene-1-carboxylate did not yield specific results within publicly available databases and scientific literature. The requested compound is a specific isomer whose detailed characterization does not appear to be widely documented.

However, abundant spectroscopic data is available for the closely related saturated analog, Ethyl cyclobutanecarboxylate . This guide presents a comprehensive overview of the spectroscopic data and analytical protocols for this related compound, which can serve as a valuable reference for researchers in drug development and organic synthesis.

Spectroscopic Data for Ethyl cyclobutanecarboxylate

The following tables summarize the key spectroscopic data for Ethyl cyclobutanecarboxylate, the saturated analog of the requested compound. This information provides a foundational understanding of the spectral characteristics of a similar molecular scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.95 | Quintet | 1H | -CH-C=O |

| 2.20 - 1.80 | Multiplet | 6H | Cyclobutane ring protons |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | C =O |

| 60.2 | -O-CH₂ -CH₃ |

| 35.5 | -CH -C=O |

| 25.0 | Cyclobutane ring CH₂ |

| 18.5 | Cyclobutane ring CH₂ |

| 14.3 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1178 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - C₂H₄]⁺ |

| 83 | Strong | [M - OC₂H₅]⁺ |

| 55 | Very Strong | [C₄H₇]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of the target molecule, Ethyl cyclobut-1-ene-1-carboxylate, are not available. However, the following are general methodologies for the spectroscopic analysis of related small organic molecules, which would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

Ethyl Cyclobut-1-ene-1-carboxylate: A Technical Guide for Chemical Researchers

CAS Number: 181941-46-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Ethyl cyclobut-1-ene-1-carboxylate. This document details its chemical and physical properties, outlines a general synthetic approach, and explores its applications as a versatile scaffold in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

Ethyl cyclobut-1-ene-1-carboxylate is a versatile small molecule scaffold with potential applications in the synthesis of more complex molecules, including those for pharmaceuticals and agrochemicals.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 181941-46-8 | PubChem[2] |

| Molecular Formula | C₇H₁₀O₂ | CymitQuimica[1] |

| Molecular Weight | 126.15 g/mol | CymitQuimica[1] |

| Appearance | Colorless to pale yellow liquid | - |

| Purity | Min. 95% | CymitQuimica[1] |

Synthesis and Reactivity

The reactivity of Ethyl cyclobut-1-ene-1-carboxylate is largely dictated by the presence of the carbon-carbon double bond within the strained cyclobutene ring and the ester functional group. It is known to participate in various chemical reactions, including nucleophilic additions and cycloaddition reactions, such as the Diels-Alder reaction.[3]

Applications in Drug Discovery and Development

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[4][5] Its unique puckered structure and the inherent ring strain can impart favorable pharmacological properties to drug candidates.[4][5] Cyclobutane moieties have been incorporated into small molecules to enhance metabolic stability, improve binding affinity to biological targets, and serve as conformationally restricted scaffolds.[4][5][6]

While specific drug candidates containing the Ethyl cyclobut-1-ene-1-carboxylate scaffold are not prominently documented, its role as a versatile building block suggests its utility in the synthesis of novel therapeutic agents.[1][7] The cyclobutane core can be strategically employed to explore chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic profiles.[8] Marketed drugs containing a cyclobutane ring, such as the anticancer agent carboplatin and the hepatitis C virus (HCV) protease inhibitor boceprevir, underscore the therapeutic potential of this structural class.[8]

Below is a conceptual workflow illustrating the potential integration of Ethyl cyclobut-1-ene-1-carboxylate into a drug discovery pipeline.

Experimental Protocols

General Experimental Protocol for Cycloaddition Reactions (Exemplary)

The following provides a generalized protocol for a Diels-Alder reaction, a type of cycloaddition in which Ethyl cyclobut-1-ene-1-carboxylate could potentially act as a dienophile. This is an illustrative example and would require optimization for this specific substrate.

Materials:

-

Ethyl cyclobut-1-ene-1-carboxylate (dienophile)

-

A suitable diene (e.g., cyclopentadiene)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Lewis acid catalyst (optional, e.g., aluminum chloride)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add Ethyl cyclobut-1-ene-1-carboxylate and the chosen anhydrous solvent.

-

If a Lewis acid catalyst is to be used, add it to the reaction mixture at an appropriate temperature (often sub-ambient).

-

Slowly add the diene to the stirred solution.

-

Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Upon completion, quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution for Lewis acid-catalyzed reactions).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired cycloaddition product.

Note: This is a generalized procedure and specific conditions such as reaction temperature, time, and stoichiometry of reagents would need to be determined empirically.

Conclusion

Ethyl cyclobut-1-ene-1-carboxylate is a valuable building block for organic synthesis with significant potential in the field of drug discovery. The unique properties of the cyclobutane ring make it an attractive scaffold for the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of Ethyl cyclobut-1-ene-1-carboxylate is warranted to fully explore its potential in medicinal chemistry.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Ethyl cyclobut-1-ene-1-carboxylate | C7H10O2 | CID 22223228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

Physical and chemical properties of Ethyl cyclobut-1-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclobut-1-ene-1-carboxylate is an organic compound featuring a cyclobutene ring conjugated with an ethyl ester group. This structure, incorporating a strained four-membered ring and an α,β-unsaturated ester moiety, makes it a potentially valuable building block in organic synthesis. The inherent ring strain of the cyclobutene core and the electronic properties of the conjugated system suggest a unique reactivity profile, offering opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of Ethyl cyclobut-1-ene-1-carboxylate, compiled from available chemical databases and literature on related compounds. It is important to note that while basic identifiers are established, specific experimental data for this particular isomer is limited in publicly accessible resources. Much of the presented data is therefore computational or inferred from analogous structures.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| CAS Number | 181941-46-8 | PubChem[1] |

| IUPAC Name | ethyl cyclobut-1-ene-1-carboxylate | PubChem[1] |

| Synonyms | 1-Cyclobutene-1-carboxylic acid, ethyl ester | PubChem[1] |

| Computed XLogP3 | 1.3 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Computed Rotatable Bond Count | 2 | PubChem[1] |

| Computed Exact Mass | 126.068079557 | PubChem[1] |

| Computed Monoisotopic Mass | 126.068079557 | PubChem[1] |

| Computed Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Computed Heavy Atom Count | 9 | PubChem[1] |

| Purity | Min. 95% (Available from some suppliers) | CymitQuimica[2] |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of Ethyl cyclobut-1-ene-1-carboxylate are not explicitly described in the available literature. However, general synthetic strategies for cyclobutene derivatives and α,β-unsaturated esters can be proposed.

General Synthetic Approach

A plausible synthetic route could involve the elimination reaction from a suitable precursor, such as a 2-halocyclobutanecarboxylate. The following diagram illustrates a generalized workflow for such a transformation.

Caption: Generalized synthetic workflow for Ethyl cyclobut-1-ene-1-carboxylate.

Chemical Reactivity

The reactivity of Ethyl cyclobut-1-ene-1-carboxylate is dictated by the interplay of the strained cyclobutene ring and the electron-withdrawing ester group. As an α,β-unsaturated ester, it is susceptible to nucleophilic attack at the β-carbon (conjugate addition). The double bond can also participate in various cycloaddition reactions.

Potential Reactions Include:

-

Michael Addition: Reaction with nucleophiles at the β-position of the unsaturated system.

-

Diels-Alder Reaction: The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions.

-

Hydrogenation: Reduction of the carbon-carbon double bond to yield the saturated ethyl cyclobutanecarboxylate.

-

Hydrolysis: Cleavage of the ester bond under acidic or basic conditions to yield cyclobut-1-ene-1-carboxylic acid.

-

Epoxidation: Reaction with peroxy acids to form an epoxide across the double bond.

The following diagram illustrates these potential reaction pathways.

Caption: Potential chemical reactions of Ethyl cyclobut-1-ene-1-carboxylate.

Spectral Data

Specific, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR) for Ethyl cyclobut-1-ene-1-carboxylate are not available in the searched public databases. The available data is often for the saturated analog, Ethyl cyclobutanecarboxylate. Researchers interested in this compound would need to perform their own spectral analysis for characterization.

Applications in Drug Development

The cyclobutane motif is of growing interest in medicinal chemistry. Its rigid, three-dimensional structure can be used to orient pharmacophoric groups in a well-defined spatial arrangement, which can lead to improved binding affinity and selectivity for biological targets. The introduction of a cyclobutane ring can also enhance metabolic stability by blocking sites susceptible to metabolism.

While there are no specific drug development applications cited for Ethyl cyclobut-1-ene-1-carboxylate itself, its structural features suggest potential utility as a scaffold or intermediate in the synthesis of novel therapeutic agents. The α,β-unsaturated ester functionality provides a handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The logical workflow for incorporating such a building block in a drug discovery program is outlined below.

Caption: Role of a building block in a drug discovery workflow.

Conclusion

Ethyl cyclobut-1-ene-1-carboxylate presents itself as a compound of interest for synthetic and medicinal chemists due to its unique combination of a strained ring system and a reactive functional group. However, the lack of comprehensive experimental data necessitates further investigation to fully characterize its physical properties and reactivity. The information provided in this guide, based on available computational data and knowledge of related compounds, serves as a foundational resource for researchers embarking on studies involving this molecule. Future experimental work is required to validate the predicted properties and explore the full potential of Ethyl cyclobut-1-ene-1-carboxylate in organic synthesis and drug discovery.

References

Structural Analysis of Ethyl Cyclobut-1-ene-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of ethyl cyclobut-1-ene-1-carboxylate, a valuable scaffold in organic synthesis and drug discovery. Due to a notable absence of extensive experimental data in publicly accessible literature, this document combines established chemical principles, data from analogous compounds, and theoretical considerations to present a detailed overview of its synthesis, spectroscopic signature, and structural properties. This guide is intended to serve as a foundational resource for researchers utilizing this and related cyclobutene derivatives in their work.

Introduction

Ethyl cyclobut-1-ene-1-carboxylate is a cyclic, unsaturated ester with the molecular formula C₇H₁₀O₂. Its strained four-membered ring and the presence of both an alkene and an ester functional group make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The unique conformational constraints of the cyclobutene ring, coupled with the electronic effects of the carboxylate group, impart specific reactivity and stereochemical properties that are of significant interest in medicinal chemistry and materials science. This document aims to consolidate the available information and provide a predictive analysis of its structural and spectroscopic characteristics.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to Ethyl Cyclobut-1-ene-1-carboxylate.

Experimental Protocols:

Step 1: α-Bromination of Ethyl Cyclobutanecarboxylate

This procedure is adapted from standard α-bromination reactions of esters.

-

To a solution of ethyl cyclobutanecarboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure. The crude ethyl 1-bromocyclobutane-1-carboxylate can be purified by vacuum distillation.

Step 2: Elimination to form Cyclobut-1-ene-1-carboxylic acid

This step involves the dehydrohalogenation of the α-bromo ester followed by saponification.

-

Dissolve the crude ethyl 1-bromocyclobutane-1-carboxylate in a suitable solvent, such as toluene.

-

Add a strong, non-nucleophilic base, such as potassium tert-butoxide or DBU (1.5 eq).

-

Heat the mixture to induce elimination. The formation of the cyclobutene ring can be monitored by GC-MS.

-

After the elimination is complete, add an aqueous solution of a strong base like potassium hydroxide to saponify the ester.

-

Heat the biphasic mixture to reflux until the ester is fully hydrolyzed.

-

Cool the reaction, separate the aqueous layer, and acidify it with a strong acid (e.g., HCl) to precipitate the cyclobut-1-ene-1-carboxylic acid.

-

The crude acid can be purified by recrystallization.

Step 3: Fischer Esterification to Ethyl Cyclobut-1-ene-1-carboxylate

This is a standard esterification procedure.[1][2][3]

-

Dissolve cyclobut-1-ene-1-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude ethyl cyclobut-1-ene-1-carboxylate.

-

Purify the final product by vacuum distillation.

Structural and Spectroscopic Data

As direct experimental data is scarce, the following tables summarize the expected structural and spectroscopic properties based on known values for analogous compounds and theoretical principles.

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem |

| Molecular Weight | 126.15 g/mol | PubChem |

| CAS Number | 181941-46-8 | PubChem |

| XLogP3 | 1.3 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals | Rationale/Analogous Compound Data |

| ¹H NMR | δ ~6.0-6.5 ppm (t, 1H, vinylic H); δ ~4.2 ppm (q, 2H, -OCH₂CH₃); δ ~2.4-2.7 ppm (m, 4H, allylic CH₂); δ ~1.3 ppm (t, 3H, -OCH₂CH₃) | Based on data for cyclobutene and monosubstituted cyclobutanes. The vinylic proton is expected to be a triplet due to coupling with the adjacent methylene group.[4][5] |

| ¹³C NMR | δ ~165-170 ppm (C=O); δ ~135-145 ppm (quaternary vinylic C); δ ~125-135 ppm (vinylic CH); δ ~60 ppm (-OCH₂); δ ~30-35 ppm (allylic CH₂); δ ~14 ppm (-CH₃) | Based on data for cyclobutene and related esters.[6] |

| IR Spectroscopy | ~1715-1730 cm⁻¹ (C=O stretch); ~1640-1660 cm⁻¹ (C=C stretch); ~1200-1300 cm⁻¹ (C-O stretch) | Typical values for α,β-unsaturated esters. The conjugation lowers the C=O stretching frequency compared to a saturated ester.[7][8][9][10] |

| Mass Spectrometry | M⁺ at m/z = 126; Fragments corresponding to loss of -OCH₂CH₃ (m/z = 81), loss of -COOCH₂CH₃ (m/z = 53), and retro-Diels-Alder fragmentation. | General fragmentation patterns for cyclic esters often involve cleavage at the ester group and fragmentation of the ring.[11][12][13] |

Computational Structural Analysis

In the absence of X-ray crystallographic data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the geometry of ethyl cyclobut-1-ene-1-carboxylate. Such calculations can provide optimized bond lengths, bond angles, and dihedral angles, offering insight into the planarity and strain of the cyclobutene ring.

Logical Workflow for Computational Analysis:

Caption: A typical workflow for the computational structural analysis of a molecule.

Based on DFT studies of similar cyclobutene derivatives, the four-membered ring is expected to be nearly planar, with some slight puckering. The C=C bond length will be characteristic of a double bond, while the C-C single bonds within the ring will be slightly elongated due to ring strain. The ester group is likely to adopt a conformation that minimizes steric hindrance with the ring.

Table 3: Predicted Geometrical Parameters (from theoretical modeling)

| Parameter | Predicted Value |

| C=C bond length | ~1.34 Å |

| C-C (ring) bond length | ~1.52 Å |

| C-C=O bond angle | ~125° |

| O=C-O bond angle | ~123° |

Note: These are estimated values and would require specific DFT calculations for ethyl cyclobut-1-ene-1-carboxylate for higher accuracy.

Conclusion

Ethyl cyclobut-1-ene-1-carboxylate remains a molecule of significant synthetic potential, despite the limited availability of direct experimental characterization in the literature. This technical guide provides a robust framework for its synthesis and structural analysis, drawing upon established chemical knowledge and data from analogous structures. The presented protocols and predicted data serve as a valuable starting point for researchers and drug development professionals, enabling a more informed approach to the utilization of this and related cyclobutene derivatives in their synthetic endeavors. Further experimental and computational studies are warranted to validate and expand upon the information presented herein.

References

- 1. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 3. cerritos.edu [cerritos.edu]

- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyclobutene (822-35-5) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Mass spectrometric study of six cyclic esters [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

An In-Depth Technical Guide to Ethyl cyclobut-1-ene-1-carboxylate: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclobut-1-ene-1-carboxylate, a versatile four-membered ring structure, holds a significant position as a building block in modern organic synthesis. Its unique strained ring system and functional group handles make it a valuable precursor for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This technical guide provides a comprehensive overview of the discovery, historical context, detailed synthetic methodologies, and physicochemical properties of Ethyl cyclobut-1-ene-1-carboxylate. The content is tailored for researchers and professionals in drug development, offering a deep dive into the experimental protocols and quantitative data associated with this compound.

Introduction and Historical Context

The study of cyclobutane derivatives dates back over a century, with their utility as synthetic intermediates gaining significant traction in the last few decades. The inherent ring strain of the four-membered ring dictates their reactivity, allowing for a diverse range of chemical transformations.

While the specific discovery of Ethyl cyclobut-1-ene-1-carboxylate is not well-documented in seminal publications, its emergence is intrinsically linked to the broader development of synthetic methods for cyclobutene derivatives. Early methods for constructing the cyclobutene skeleton were often challenging. However, the development of more robust synthetic strategies, such as the dehydrohalogenation of halocyclobutanes, paved the way for the synthesis of a variety of substituted cyclobutenes, including the title compound. Its value lies in its potential to serve as a scaffold for creating more complex molecules, including those with potential biological activity.

Physicochemical Properties

The physical and chemical properties of Ethyl cyclobut-1-ene-1-carboxylate are summarized in the table below. The quantitative data is primarily based on computed values from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| CAS Number | 181941-46-8 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point (est.) | 150.0 to 160.0 °C at 760 mmHg | PubChem[1] |

| Density (est.) | 0.99±0.1 g/cm³ | PubChem[1] |

| pKa (est.) | 3.56 | PubChem[1] |

| LogP (est.) | 1.3 | PubChem[1] |

Synthesis of Ethyl cyclobut-1-ene-1-carboxylate

The most plausible and commonly inferred synthetic route to Ethyl cyclobut-1-ene-1-carboxylate is through the dehydrobromination of its saturated precursor, ethyl 1-bromocyclobutane-1-carboxylate. This elimination reaction is a well-established method for the formation of alkenes.

Proposed Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process starting from ethyl cyclobutanecarboxylate.

Caption: Proposed two-step synthesis of Ethyl cyclobut-1-ene-1-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-bromocyclobutane-1-carboxylate

This procedure is based on analogous radical bromination reactions of cycloalkane carboxylates.

-

Materials:

-

Ethyl cyclobutanecarboxylate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of ethyl cyclobutanecarboxylate in anhydrous carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford ethyl 1-bromocyclobutane-1-carboxylate as a colorless liquid.

-

Step 2: Synthesis of Ethyl cyclobut-1-ene-1-carboxylate

This procedure is based on the dehydrohalogenation of alkyl halides.

-

Materials:

-

Ethyl 1-bromocyclobutane-1-carboxylate

-

Potassium tert-butoxide (KOtBu) or other non-nucleophilic strong base

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve ethyl 1-bromocyclobutane-1-carboxylate in anhydrous THF and cool the solution to 0 °C in an ice bath under an inert atmosphere.

-

Slowly add a solution of potassium tert-butoxide in THF to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield Ethyl cyclobut-1-ene-1-carboxylate.

-

Reaction Mechanism: Dehydrobromination

The dehydrobromination of ethyl 1-bromocyclobutane-1-carboxylate likely proceeds through an E2 (bimolecular elimination) mechanism, especially when a strong, non-nucleophilic base like potassium tert-butoxide is used.

Caption: The concerted E2 mechanism for the dehydrobromination of ethyl 1-bromocyclobutane-1-carboxylate.

Spectroscopic Data (Predicted)

-

¹H NMR:

-

The vinyl proton is expected to appear as a triplet in the region of 6.0-7.0 ppm.

-

The allylic protons on the cyclobutene ring are predicted to be in the range of 2.0-3.0 ppm.

-

The protons of the ethyl group will show a characteristic quartet (for the -CH₂-) around 4.1-4.3 ppm and a triplet (for the -CH₃) around 1.2-1.4 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the ester is expected around 165-175 ppm.

-

The two sp² carbons of the double bond are predicted to be in the range of 130-150 ppm.

-

The sp³ carbons of the cyclobutene ring and the ethyl group will appear in the upfield region.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the ester is expected around 1710-1730 cm⁻¹.

-

A medium intensity band for the C=C stretch of the cyclobutene ring should appear around 1640-1680 cm⁻¹.

-

C-H stretching frequencies for the sp² and sp³ hybridized carbons will be observed above and below 3000 cm⁻¹, respectively.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 126.

-

Common fragmentation patterns for esters would be observed, such as the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group.

-

Applications in Research and Drug Development

Ethyl cyclobut-1-ene-1-carboxylate serves as a valuable synthetic intermediate. The strained double bond can participate in various reactions, including cycloadditions, hydrogenations, and functional group transformations, allowing for the construction of more complex and diverse molecular scaffolds. These scaffolds are of interest in medicinal chemistry for the synthesis of novel drug candidates. The rigid four-membered ring can be used to control the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.

Conclusion

Ethyl cyclobut-1-ene-1-carboxylate, while not a widely known compound in its own right, represents an important class of strained cyclic molecules with significant potential in organic synthesis. This guide has provided a comprehensive overview of its likely historical context, a detailed plausible synthetic pathway with experimental protocols, and predicted physicochemical and spectroscopic properties. For researchers and professionals in drug development, this molecule and its derivatives offer a platform for the design and synthesis of novel chemical entities with potential therapeutic applications. Further research into the experimental validation of its properties and exploration of its reactivity is warranted to fully unlock its synthetic potential.

References

Technical Overview: Ethyl Cyclobut-1-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for ethyl cyclobut-1-ene-1-carboxylate, a valuable building block in organic synthesis. The information is presented to support research and development activities where precise molecular characteristics are essential.

Physicochemical Properties

The fundamental molecular properties of ethyl cyclobut-1-ene-1-carboxylate have been determined and are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 126.15 g/mol | CymitQuimica, PubChem[1][2] |

| Monoisotopic Mass | 126.068079557 Da | PubChem[1] |

| CAS Number | 181941-46-8 | CymitQuimica[2] |

Molecular Weight Calculation

The molecular weight of a compound is derived from its molecular formula by summing the atomic weights of its constituent atoms. The calculation for ethyl cyclobut-1-ene-1-carboxylate (C₇H₁₀O₂) is detailed below.

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total Molecular Weight: 84.077 + 10.080 + 31.998 = 126.155 u

This calculated value is consistent with the published molecular weight of 126.15 g/mol .[1][2]

Note on Content: The query pertains to a specific, fundamental chemical property (molecular weight). As such, experimental protocols and signaling pathways are not applicable to this topic. The information provided is a concise summary of the compound's core data.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl cyclobut-1-ene-1-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physicochemical properties of Ethyl cyclobut-1-ene-1-carboxylate. Due to the limited availability of experimental data in public databases and scientific literature, this document also furnishes a detailed experimental protocol for the determination of its boiling point, a critical parameter for its purification and characterization.

Physicochemical Data

The quantitative data available for Ethyl cyclobut-1-ene-1-carboxylate and its saturated analog, Ethyl cyclobutanecarboxylate, are summarized below for comparative purposes.

| Property | Ethyl cyclobut-1-ene-1-carboxylate | Ethyl cyclobutanecarboxylate |

| Molecular Formula | C₇H₁₀O₂[1][2] | C₇H₁₂O₂ |

| Molecular Weight | 126.15 g/mol [1][2] | 128.17 g/mol |

| CAS Number | 181941-46-8[1] | 14924-53-9 |

| Boiling Point | Data not available | 159 °C (at 760 mmHg) |

| Purity (Typical) | Min. 95%[2] | 99% |

Experimental Protocol: Micro-Boiling Point Determination

Given the absence of a reported boiling point for Ethyl cyclobut-1-ene-1-carboxylate, the following micro-determination method is recommended. This procedure is advantageous as it requires a minimal amount of the substance.

Objective: To determine the boiling point of Ethyl cyclobut-1-ene-1-carboxylate using a micro-scale method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or oil bath)

-

Stand and clamp

-

Mineral oil

Procedure:

-

Sample Preparation: A few drops of Ethyl cyclobut-1-ene-1-carboxylate are placed into the small test tube.

-

Capillary Insertion: The sealed-end capillary tube is inverted and placed inside the test tube containing the sample.

-

Apparatus Assembly: The test tube is securely attached to the thermometer. The assembly is then clamped and immersed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is gently and evenly heated.

-

Observation: As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is produced.

-

Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the characterization of a novel or uncharacterized compound like Ethyl cyclobut-1-ene-1-carboxylate.

Caption: Logical workflow for the characterization of a chemical compound.

References

Navigating the Solubility Landscape of Ethyl Cyclobut-1-ene-1-carboxylate in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl cyclobut-1-ene-1-carboxylate, a versatile building block in organic synthesis. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development in various scientific and industrial applications. This document outlines its general solubility, presents illustrative quantitative data, details a robust experimental protocol for solubility determination, and provides a visual workflow for clarity.

Core Data Presentation: Solubility Profile

Ethyl cyclobut-1-ene-1-carboxylate, a colorless to pale yellow liquid, is generally characterized by its miscibility with a wide range of common organic solvents.[1] While specific quantitative solubility data is not extensively available in public literature, its structural features as a small organic ester suggest favorable interactions with various solvent classes.[1] For illustrative purposes, the following table presents a hypothetical, yet realistic, solubility profile based on the expected behavior of similar esters. This data should be experimentally verified for precise applications.

| Solvent Class | Solvent Name | Chemical Formula | Illustrative Solubility ( g/100 mL) at 25°C | Qualitative Solubility |

| Alcohols | Ethanol | C₂H₅OH | > 50 | Very Soluble[1] |

| Methanol | CH₃OH | > 50 | Very Soluble | |

| Isopropanol | C₃H₈O | > 40 | Freely Soluble | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | > 50 | Very Soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | > 50 | Very Soluble | |

| Esters | Ethyl Acetate | C₄H₈O₂ | > 50 | Very Soluble |

| Ketones | Acetone | C₃H₆O | > 50 | Very Soluble[2] |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | > 50 | Very Soluble | |

| Hydrocarbons | Toluene | C₇H₈ | > 30 | Soluble |

| Hexane | C₆H₁₄ | ~10-20 | Sparingly Soluble | |

| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | > 50 | Very Soluble |

| Chloroform | CHCl₃ | > 50 | Very Soluble | |

| Aprotic Polar | Dimethylformamide (DMF) | C₃H₇NO | > 50 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 50 | Very Soluble | |

| Aqueous | Water | H₂O | < 1 | Insoluble[2] |

Experimental Protocols: Quantitative Solubility Determination

To ascertain the precise solubility of ethyl cyclobut-1-ene-1-carboxylate in a specific organic solvent, the following equilibrium solubility method is recommended. This protocol is adapted from established methodologies for determining the solubility of organic compounds.

Objective: To determine the equilibrium solubility of ethyl cyclobut-1-ene-1-carboxylate in a selected organic solvent at a constant temperature.

Materials:

-

Ethyl cyclobut-1-ene-1-carboxylate (purity ≥ 95%)

-

Selected organic solvent (analytical grade)

-

Small-volume glass vials with screw caps or test tubes

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl cyclobut-1-ene-1-carboxylate to a glass vial containing a known volume of the selected organic solvent (e.g., 5 mL). The excess solute should be clearly visible as a separate phase.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solute to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (GC or HPLC).

-

Prepare a series of standard solutions of ethyl cyclobut-1-ene-1-carboxylate of known concentrations in the same solvent.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of ethyl cyclobut-1-ene-1-carboxylate in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for ethyl cyclobut-1-ene-1-carboxylate and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of ethyl cyclobut-1-ene-1-carboxylate.

Caption: Workflow for Quantitative Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl cyclobut-1-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl cyclobut-1-ene-1-carboxylate from cyclobutanone. The synthesis is achieved via a Horner-Wadsworth-Emmons (HWE) reaction, a widely used and reliable method for the stereoselective formation of alkenes.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the target compound. Additionally, a summary of the key quantitative data and a visual representation of the experimental workflow are provided to aid in the successful execution of this synthesis.

Introduction

Ethyl cyclobut-1-ene-1-carboxylate is a valuable building block in organic synthesis, serving as a versatile intermediate in the preparation of various carbocyclic and heterocyclic compounds. Its strained four-membered ring and functional handles make it an attractive starting material for the construction of complex molecular architectures relevant to medicinal chemistry and drug development. The Horner-Wadsworth-Emmons reaction offers a significant advantage for this transformation by ensuring the specific placement of the double bond, which can be challenging to achieve through other methods like alcohol dehydration. The reaction involves the olefination of a carbonyl compound, in this case, cyclobutanone, with a stabilized phosphonate ylide.[2][1]

Data Presentation

| Parameter | Value | Reference |

| Product Name | Ethyl cyclobut-1-ene-1-carboxylate | [3][4] |

| Molecular Formula | C₇H₁₀O₂ | [3][4] |

| Molecular Weight | 126.15 g/mol | [3][4] |

| CAS Number | 181941-46-8 | [3][4] |

| Appearance | Colorless oil (predicted) | - |

| Boiling Point | ~64°C at 15 mmHg (similar to ethyl cyclopent-3-ene-1-carboxylate) | [5] |

| Purity (Typical) | >95% | [4] |

| Yield (Expected) | 65-75% (based on analogous reactions) | [6] |

Experimental Protocol

This protocol is adapted from a well-established procedure for the Horner-Wadsworth-Emmons reaction with cyclic ketones.[6][7]

Materials:

-

Cyclobutanone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Thermometer or temperature probe

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of the Ylide:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add sodium hydride (1.0 eq) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous THF to remove the mineral oil. Carefully decant the THF.

-

Add fresh anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice-water bath.

-

Slowly add triethyl phosphonoacetate (1.0 eq) dropwise from the dropping funnel to the stirred slurry. Control the addition rate to maintain the temperature below 10 °C. Hydrogen gas will evolve during this step.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete formation of the phosphonate ylide.

-

-

Reaction with Cyclobutanone:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup:

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain Ethyl cyclobut-1-ene-1-carboxylate as a colorless oil.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of Ethyl cyclobut-1-ene-1-carboxylate.

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:

-

Deprotonation: A base, in this case, sodium hydride, deprotonates the α-carbon of the triethyl phosphonoacetate to form a nucleophilic phosphonate carbanion (ylide).[2][1]

-

Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of cyclobutanone.[2]

-

Intermediate Formation: This attack leads to the formation of a betaine or an oxaphosphetane intermediate.

-

Elimination: The intermediate collapses, eliminating a water-soluble phosphate byproduct and forming the carbon-carbon double bond of the final product, Ethyl cyclobut-1-ene-1-carboxylate.[2]

Caption: Simplified reaction mechanism of the Horner-Wadsworth-Emmons olefination.

Safety Precautions

-

Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle sodium hydride under an inert atmosphere and away from any sources of ignition.

-

Anhydrous THF can form explosive peroxides. Use freshly distilled THF or THF from a recently opened bottle.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Conclusion

The Horner-Wadsworth-Emmons reaction is an effective method for the synthesis of Ethyl cyclobut-1-ene-1-carboxylate from cyclobutanone. The provided protocol, based on established procedures for similar transformations, offers a clear and detailed guide for researchers. Careful execution of these steps should lead to the successful synthesis of the target compound in good yield, providing a valuable building block for further synthetic endeavors in drug discovery and development.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Ethyl cyclobut-1-ene-1-carboxylate | C7H10O2 | CID 22223228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

Application Notes and Protocols: Ethyl cyclobut-1-ene-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl cyclobut-1-ene-1-carboxylate, a versatile building block in modern organic synthesis. The inherent ring strain and the presence of an electron-withdrawing ester group make this molecule a valuable precursor for the construction of complex carbocyclic and heterocyclic frameworks. This document details key applications, including its use in Michael additions and cycloaddition reactions, complete with experimental protocols and quantitative data.

I. Overview of Synthetic Applications

Ethyl cyclobut-1-ene-1-carboxylate serves as a reactive and versatile intermediate in a variety of organic transformations. Its strained four-membered ring and the conjugated double bond render it susceptible to nucleophilic attack and an active participant in pericyclic reactions. Key applications include:

-

Michael Addition: The electron-deficient nature of the double bond makes it an excellent Michael acceptor for the formation of functionalized cyclobutane rings.

-

Diels-Alder Reaction ([4+2] Cycloaddition): As a dienophile, it can react with conjugated dienes to construct bicyclo[4.2.0]octene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

-

[2+2] Cycloaddition: The strained double bond can participate in photochemical or metal-catalyzed [2+2] cycloadditions to form more complex cyclobutane-containing structures.

These reactions provide access to a diverse range of molecular architectures, highlighting the importance of Ethyl cyclobut-1-ene-1-carboxylate as a strategic starting material in the synthesis of novel compounds for drug discovery and development.

II. Application 1: Diastereoselective Michael Addition

The conjugate addition of nucleophiles to Ethyl cyclobut-1-ene-1-carboxylate provides a direct route to highly functionalized, substituted cyclobutanes. The reaction proceeds with high diastereoselectivity, offering control over the stereochemical outcome of the product. Thiolates are particularly effective nucleophiles in this transformation, leading to the formation of valuable thio-substituted cyclobutane derivatives.

Quantitative Data Summary

The following table summarizes the results for the diastereoselective sulfa-Michael addition of various thiols to a cyclobutene ester, demonstrating the efficiency and selectivity of this transformation.

| Entry | Thiol | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Thiophenol | DBU | MeCN | 3 | 94 | >95:5 |

| 2 | 4-Fluorothiophenol | DBU | MeCN | 3 | 88 | >95:5 |

| 3 | 3-Chlorothiophenol | DBU | MeCN | 3 | 82 | >95:5 |

| 4 | 4-(Trifluoromethyl)thiophenol | DBU | MeCN | 3 | 89 | >95:5 |

| 5 | 4-Nitrothiophenol | DBU | MeCN | 3 | 58 | >95:5 |

| 6 | Methyl 4-mercaptobenzoate | DBU | MeCN | 3 | 70 | >95:5 |

Experimental Protocol: Diastereoselective Sulfa-Michael Addition

This protocol is adapted from a similar procedure for the synthesis of thio-substituted cyclobutane esters.

Materials:

-

Ethyl cyclobut-1-ene-1-carboxylate

-

Thiophenol (or other desired thiol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the desired thiol (1.2 equivalents) in anhydrous acetonitrile (0.1 M), add Ethyl cyclobut-1-ene-1-carboxylate (1.0 equivalent).

-

Add DBU (1.2 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired thio-substituted cyclobutane product.

III. Application 2: [4+2] Cycloaddition (Diels-Alder Reaction)

Ethyl cyclobut-1-ene-1-carboxylate is a reactive dienophile in Diels-Alder reactions, enabling the synthesis of bicyclo[4.2.0]octene derivatives.[1] These bicyclic structures are important motifs in natural products and have applications in polymer chemistry. The reaction with a suitable diene, such as cyclopentadiene, is expected to proceed readily to form the corresponding cycloadduct.

Proposed Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

-

Ethyl cyclobut-1-ene-1-carboxylate

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (DCM), anhydrous

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Ethyl cyclobut-1-ene-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add freshly cracked cyclopentadiene (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the bicyclo[4.2.0]octene product.

IV. Visualizations